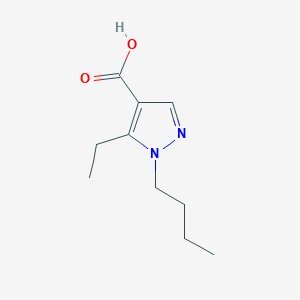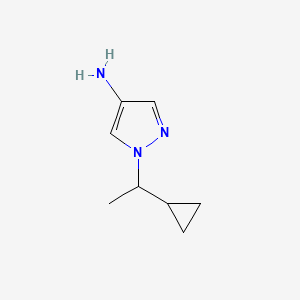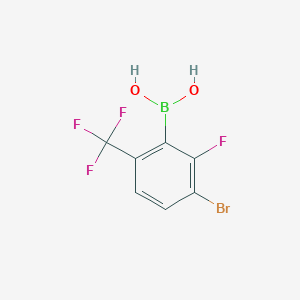
3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid
Descripción general
Descripción
“3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is involved in the synthesis of biologically active molecules .
Synthesis Analysis
The synthesis of “3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid” can be achieved through Suzuki–Miyaura coupling . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Molecular Structure Analysis
The molecular formula of “3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid” is CF3C6H4B(OH)2 . Its molecular weight is 189.93 .Chemical Reactions Analysis
“3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid” is involved in various chemical reactions. These include Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid” include a melting point of 163-166 °C (lit.) . Its molecular weight is 189.93 .Aplicaciones Científicas De Investigación
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Organic Compound Research
-
Suzuki–Miyaura Coupling
- Summary of Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boron reagents, such as phenylboronic acid, are used in this process .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that a variety of boron reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
-
Synthesis of Biologically Active Molecules
- Summary of Application : 4-(Trifluoromethoxy)phenylboronic acid is a reactant involved in the synthesis of biologically active molecules . These include lactate dehydrogenase inhibitors for use against cancer cell proliferation, nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition, and PA-824 analogs for use as antituberculosis drugs .
-
Functionalization via Lithiation
-
Preparation of Inhibitors of Kinesin Spindle Protein
-
Suzuki–Miyaura Cross-Coupling Reactions
- Summary of Application : 3-(Trifluoromethyl)phenylboronic acid is a reactant involved in Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this research are not specified in the source .
-
Aerobic Oxidative Cross-Coupling
- Summary of Application : 3-(Trifluoromethyl)phenylboronic acid is a reactant involved in aerobic oxidative cross-coupling .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this research are not specified in the source .
-
Microwave-Assisted Petasis Reactions
- Summary of Application : 3-(Trifluoromethyl)phenylboronic acid is a reactant involved in microwave-assisted Petasis reactions .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this research are not specified in the source .
-
Rhodium-Catalyzed Addition Reactions
- Summary of Application : 3-(Trifluoromethyl)phenylboronic acid is a reactant involved in rhodium-catalyzed addition reactions .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this research are not specified in the source .
-
Synthesis of Biologically Active Molecules
- Summary of Application : 3-(Trifluoromethyl)phenylboronic acid is a reactant involved in the synthesis of biologically active molecules .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this research are not specified in the source .
Safety And Hazards
“3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The future directions of “3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid” could involve its use in the synthesis of biologically active compounds . It could also be used in the development of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Propiedades
IUPAC Name |
[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-4-2-1-3(7(11,12)13)5(6(4)10)8(14)15/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUONDTNQVHGQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-6-(trifluoromethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



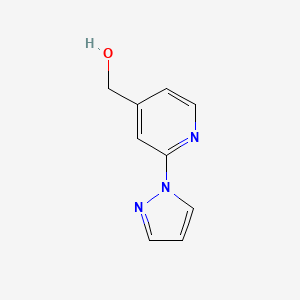
![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B1526543.png)
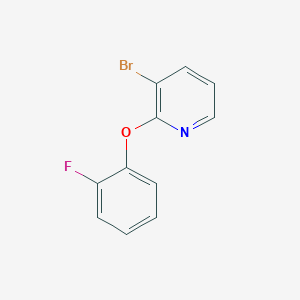
![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)
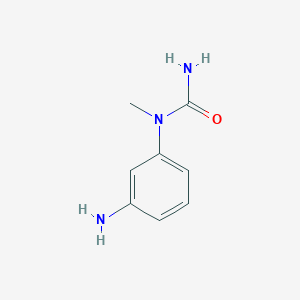
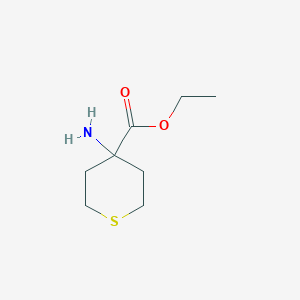
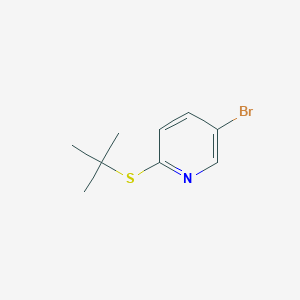
![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
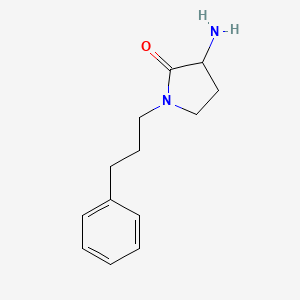
![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)
![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)
